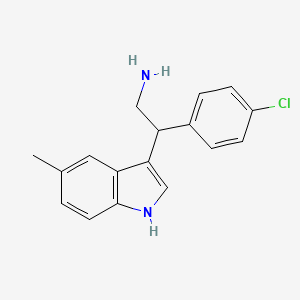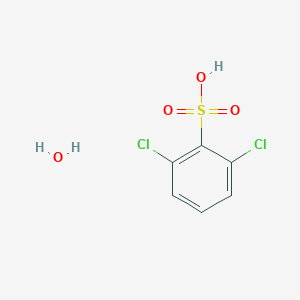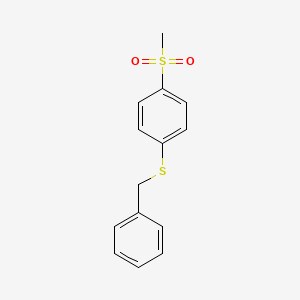
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminoethyl group, a propan-2-yl group, and a triazinone ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride typically involves the following steps:
Formation of the Triazinone Ring: The triazinone ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under controlled conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions using suitable amine precursors.
Addition of the Propan-2-yl Group: The propan-2-yl group is incorporated through alkylation reactions using alkyl halides or related reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the triazinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical structures.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride has diverse scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, metabolic pathways, or gene expression.
相似化合物的比较
Similar Compounds
Tryptamine: A compound with a similar aminoethyl group and known for its role as a neurotransmitter.
Serotonin: A neurotransmitter with structural similarities to tryptamine and involved in regulating mood and behavior.
Melatonin: A hormone with a similar indole structure and involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-5-isopropyl-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride is unique due to its specific triazinone ring structure and the presence of both aminoethyl and propan-2-yl groups. These structural features contribute to its distinct chemical properties and potential biological activities.
属性
IUPAC Name |
3-(2-aminoethyl)-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.ClH/c1-5(2)7-8(13)12-11-6(10-7)3-4-9;/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODIYMIWSWFKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NNC(=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

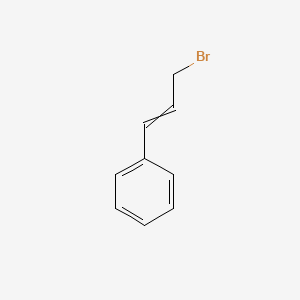
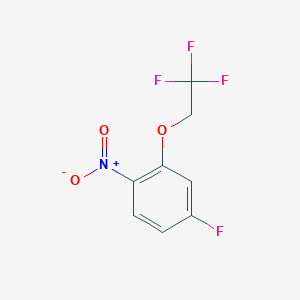

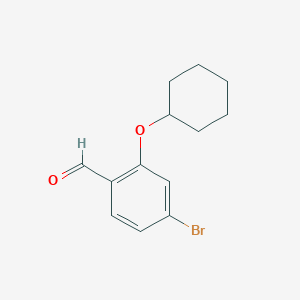


![(2R)-2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride](/img/structure/B7944210.png)
![tert-butyl N-[3-(6-oxo-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-3-yl)propyl]carbamate](/img/structure/B7944223.png)
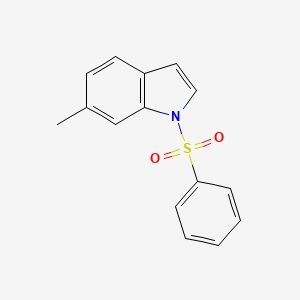
![tert-butyl N-[4-(benzylcarbamoyl)thian-4-yl]carbamate](/img/structure/B7944244.png)
